molecular formula C23H28N6O B2604307 N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine CAS No. 1018062-52-6

N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2604307
CAS No.: 1018062-52-6
M. Wt: 404.518
InChI Key: SCZHNBXPZNVXJZ-UHFFFAOYSA-N
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Description

“N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains phenyl groups (ring structures derived from benzene), a butyl group (a four-carbon chain), and a morpholino group (a six-membered ring containing one nitrogen atom and an oxygen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being a part of the compound’s core, would likely influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The phenyl, butyl, and morpholino groups could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would affect properties like its boiling point, melting point, solubility, and stability .

Scientific Research Applications

Synthesis of Heterocycles

The compound and related derivatives are used in the synthesis of heterocycles, such as morpholines and piperazines. These processes exhibit high levels of regio- and diastereoselectivity, achieved through judicious choice of base and solvent, without requiring anhydrous conditions. This methodology opens avenues for creating stereodefined structures in medicinal chemistry and material science (Matlock et al., 2015).

Luminescent Platinum(II) Complexes

Derivatives of the compound have been integrated into the structure of luminescent platinum(II) complexes. These complexes exhibit bright emission in fluid solutions and are characterized by their square planar coordination geometry. Such properties are crucial for applications in OLEDs (Organic Light Emitting Diodes) and as probes in biological systems (Hissler et al., 2000).

Biological Activity

Certain derivatives have shown significant larvicidal activity against mosquito larvae, offering potential for developing new insecticides. The activity levels vary with different electron-withdrawing groups attached to the benzyl ring, indicating the structural-activity relationship essential for optimizing biological efficacy (Gorle et al., 2016).

Sensor Development

The compound has been utilized in the development of selective electrodes for Sm3+ ions, showcasing its utility in creating sensors for specific ions in environmental and analytical chemistry. Such electrodes have applications in monitoring and detecting metal ions in various matrices (Upadhyay et al., 2012).

Microwave-assisted Synthesis

A novel method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation has been developed, demonstrating the compound's relevance in rapid synthesis techniques. This approach is significant for pharmaceutical research, where speed and efficiency in synthesis are crucial (Dolzhenko et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to interact with biological systems (like a drug or a pesticide), it might interact with specific proteins or other molecules within those systems .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for use in various fields, such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

2-N-(4-butylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-2-3-7-18-10-12-20(13-11-18)25-22-26-21(24-19-8-5-4-6-9-19)27-23(28-22)29-14-16-30-17-15-29/h4-6,8-13H,2-3,7,14-17H2,1H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZHNBXPZNVXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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